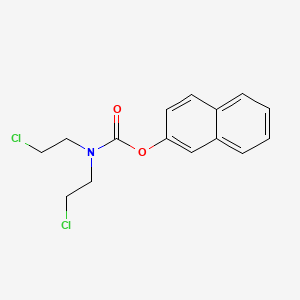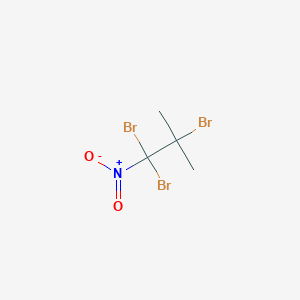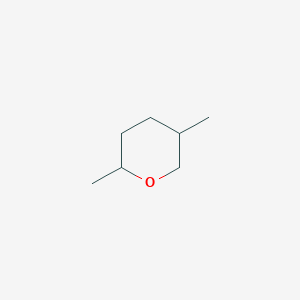
Titanium--vanadium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium–vanadium (1/3) is a compound formed by the combination of titanium and vanadium in a 1:3 ratio. Both titanium and vanadium are transition metals known for their unique properties, such as high strength, corrosion resistance, and high melting points. This compound leverages the advantageous properties of both metals, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Impregnation Method: This involves impregnating a titanium support with a vanadium precursor solution, followed by drying and calcination.
Grafting Method: Vanadium compounds are grafted onto a titanium oxide surface, creating a strong bond between the two metals.
Sol-Gel Method: A sol-gel process can be used to produce titanium–vanadium compounds by hydrolyzing titanium and vanadium alkoxides.
Mechanical Mixing Method: Titanium and vanadium powders are mechanically mixed and then subjected to high-temperature sintering.
Industrial Production Methods:
Carbothermal Reduction: This method involves the reduction of titanium and vanadium oxides with carbon at high temperatures.
Metallothermic Reduction: Titanium and vanadium oxides are reduced using a more reactive metal, such as aluminum or magnesium.
Plasma-Chemical Synthesis: This method involves the deposition of titanium and vanadium from the vapor phase using plasma technology.
Types of Reactions:
Reduction: These compounds can be reduced to their metallic forms using reducing agents like hydrogen or carbon.
Substitution: Titanium–vanadium compounds can participate in substitution reactions, where one element is replaced by another in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen, carbon, and aluminum are frequently used reducing agents.
Reaction Conditions: High temperatures and controlled atmospheres are often required for these reactions.
Major Products:
Oxides: Titanium dioxide and vanadium pentoxide are common products of oxidation reactions.
Metallic Forms: Pure titanium and vanadium can be obtained through reduction reactions.
Chemistry:
Biology and Medicine:
Biomedical Implants: Due to their biocompatibility and corrosion resistance, titanium–vanadium alloys are used in medical implants such as hip and knee replacements.
Industry:
作用机制
The mechanism by which titanium–vanadium compounds exert their effects is largely dependent on their chemical structure and the specific application. For example, as catalysts, these compounds facilitate chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved can vary, but typically include the activation of oxygen or hydrogen molecules, which then participate in the desired chemical transformation .
相似化合物的比较
Titanium Diboride (TiB2): Known for its high hardness and thermal conductivity.
Vanadium Diboride (VB2): Exhibits significant chemical resistance and is used in wear-resistant coatings.
Uniqueness: Titanium–vanadium (1/3) stands out due to its unique combination of properties from both titanium and vanadium. This compound offers a balance of high strength, corrosion resistance, and catalytic activity, making it versatile for various applications.
属性
CAS 编号 |
62493-86-1 |
|---|---|
分子式 |
TiV3 |
分子量 |
200.692 g/mol |
IUPAC 名称 |
titanium;vanadium |
InChI |
InChI=1S/Ti.3V |
InChI 键 |
QJPSBSXEBBDVIX-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[V].[V].[V] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)

![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)



![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)


